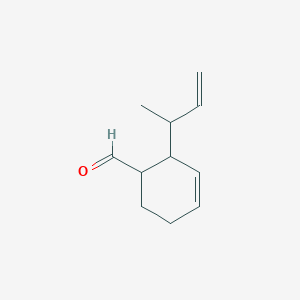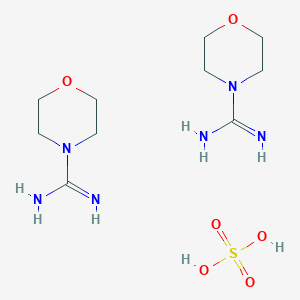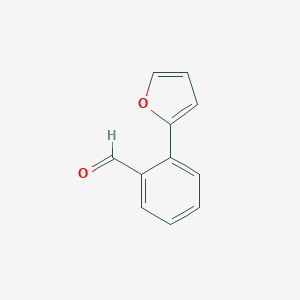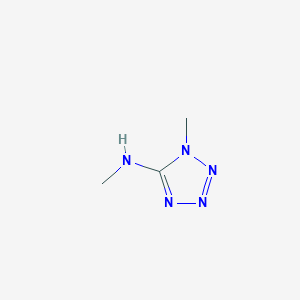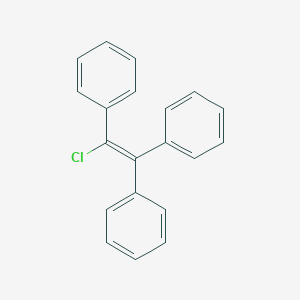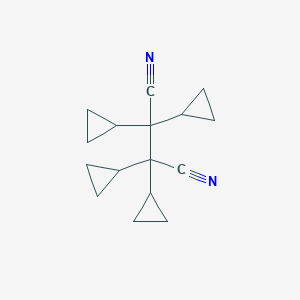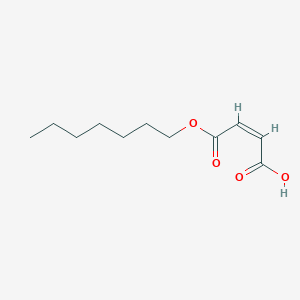
(Z)-4-heptoxy-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-heptoxy-4-oxobut-2-enoic acid is an organic compound with the molecular formula C11H18O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with heptyl alcohol. The compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-4-heptoxy-4-oxobut-2-enoic acid can be synthesized through the esterification of maleic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of monoheptyl maleate involves the continuous esterification of maleic anhydride with heptyl alcohol. The process is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a solid acid catalyst, such as ion-exchange resins, can enhance the efficiency of the process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-heptoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid and heptanoic acid.
Reduction: Reduction of monoheptyl maleate can yield heptyl succinate.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Maleic acid and heptanoic acid.
Reduction: Heptyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Z)-4-heptoxy-4-oxobut-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of polymers and copolymers. It is also employed in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a plasticizer in biodegradable polymers, which can be used in medical devices and drug delivery systems.
Medicine: Explored for its role in the formulation of pharmaceutical compounds, particularly in enhancing the solubility and bioavailability of drugs.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to improve the flexibility and durability of materials.
Mechanism of Action
The mechanism of action of monoheptyl maleate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and heptyl alcohol, which can further participate in biochemical pathways. The compound’s ester group can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
(Z)-4-heptoxy-4-oxobut-2-enoic acid can be compared with other maleic acid esters, such as:
- Monoethyl maleate
- Monopropyl maleate
- Monobutyl maleate
- Monolauryl maleate
Uniqueness
This compound is unique due to its longer heptyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
15420-83-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(Z)-4-heptoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-6-9-15-11(14)8-7-10(12)13/h7-8H,2-6,9H2,1H3,(H,12,13)/b8-7- |
InChI Key |
IMHNCCFPIDJWFF-FPLPWBNLSA-N |
SMILES |
CCCCCCCOC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


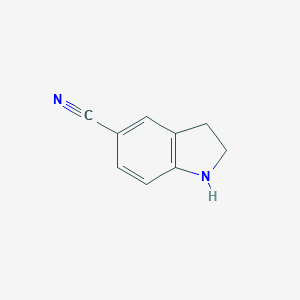
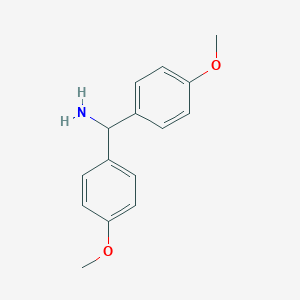
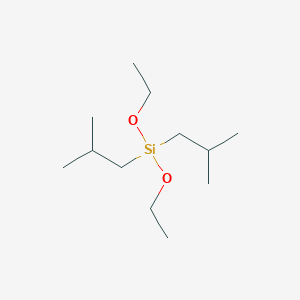
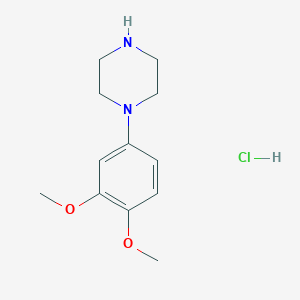
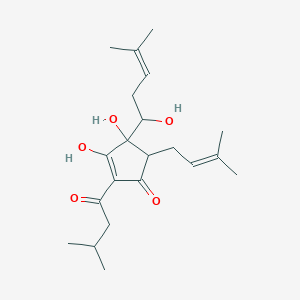
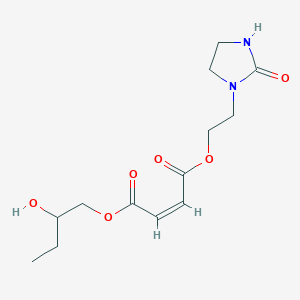
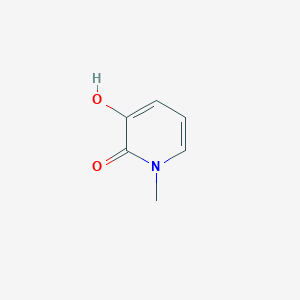
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
